molecular formula C27H20O2 B8140612 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde

2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde

Cat. No. B8140612
M. Wt: 376.4 g/mol
InChI Key: GIQJKFIDRDPTSQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde is a useful research compound. Its molecular formula is C27H20O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Synthesis : 2-piperidino-1,2,2-triphenylethanol, a related compound, is an effective catalyst for the enantioselective arylation of aldehydes, yielding chiral diarylcarbinols with high enantiomeric excess (Fontes et al., 2004). Similarly, a study by Reddy et al. (1999) presents an efficient synthesis method for enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol, a key ligand for catalytic enantioselective ethylation of aldehydes (Reddy et al., 1999).

  • Pharmaceutical Research : Nagarapu and Srinivasulu (2003) introduced a novel method for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5//-benzocyclohepten-5-one, a precursor for benzosuberone derivatives with potential biological activities (Nagarapu & Srinivasulu, 2003).

  • Materials Science and Chemistry : The extraction of copper from acidic sulphate solutions is enhanced by using a derivative of 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-benzaldehyde E-oxime, according to a study by Szymanowski et al. (1983) (Szymanowski et al., 1983). Additionally, Kuo and Fang (2001) demonstrated the synthesis of xanthenes, indanes, and tetrahydronaphthalenes through intramolecular phenyl-carbonyl coupling reactions in benzaldehydes and acetophenones (Kuo & Fang, 2001).

  • Antioxidant and Antibacterial Properties : A study by Kakanejadifard et al. (2013) found that compound 2b, which is related to the chemical structure , shows significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, as well as notable antioxidant properties (Kakanejadifard et al., 2013).

  • Photocatalysis : Marotta et al. (2011) explored the use of a TiO2/Cu(II)/UV photocatalytic system for converting benzyl alcohol to benzaldehyde in water, demonstrating a potential application for 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde in photocatalytic processes (Marotta et al., 2011).

properties

IUPAC Name

2-hydroxy-5-(1,2,2-triphenylethenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O2/c28-19-24-18-23(16-17-25(24)29)27(22-14-8-3-9-15-22)26(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQJKFIDRDPTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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